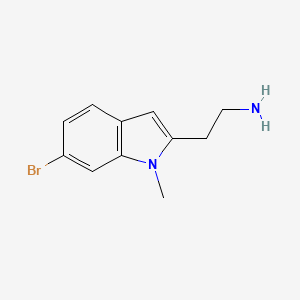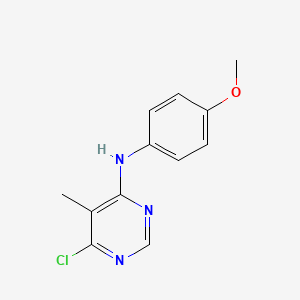
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate
概要
説明
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- 9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
Uniqueness
Its combination of a fluorenylmethyl group and a morpholine ring makes it particularly versatile in various chemical and biological contexts .
特性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
4-O-(9H-fluoren-9-ylmethyl) 3-O-methyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-25-20(23)19-13-26-11-10-22(19)21(24)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3 |
InChIキー |
MVIVUVHRZCFTGD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1COCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-](/img/structure/B8535412.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B8535420.png)
![1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8535422.png)







![4-[Ethoxy(diphenyl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide](/img/structure/B8535467.png)

